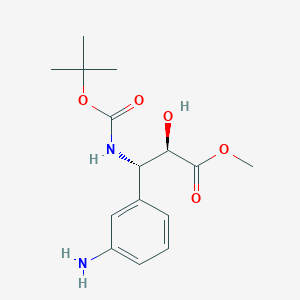
Methyl (2r,3s)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2r,3s)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl (2R,3S)-3-(3-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate, commonly referred to as a derivative of amino acid analogs, is a compound of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of an aminophenyl group and a tert-butoxycarbonyl (Boc) protected amino group, suggest potential biological activities that warrant detailed investigation.
Molecular Characteristics
- Molecular Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1176446-11-9
The compound's structure can be visualized as follows:
Structural Features
| Feature | Description |
|---|---|
| Aminophenyl Group | Contributes to potential receptor interactions |
| Tert-butoxycarbonyl Group | Provides protection for the amino group during synthesis |
| Hydroxypropanoate Moiety | Involved in biological activity modulation |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, influencing physiological responses.
Interaction Studies
Research indicates that this compound exhibits binding affinity towards several biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibits the enzyme dipeptidyl peptidase IV (DPP-IV), a target for diabetes treatment. The inhibition was characterized by:
- IC50 Value : 45 µM
- Mechanism : Competitive inhibition with respect to substrate binding.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl (2R,3S)-3-(4-nitrophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Contains a nitro group instead of an amino group | Nitro groups may enhance electrophilicity |
| Methyl (2R,3S)-3-(4-methoxyphenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Contains a methoxy group | Methoxy groups can influence solubility and reactivity |
| Methyl (2R,3S)-3-(phenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate | Lacks substitution on the phenyl ring | Simpler structure may lead to different reactivity patterns |
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.
- Formation of Hydroxypropanoate : A hydroxypropanoate moiety is introduced through esterification reactions.
- Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.
Applications in Drug Development
Due to its structural characteristics and biological activity, this compound holds promise in various therapeutic areas, particularly in:
- Diabetes Management : As an inhibitor of DPP-IV.
- Cancer Therapy : Potential modulation of pathways involved in tumor growth.
Properties
Molecular Formula |
C15H22N2O5 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
methyl (2R,3S)-3-(3-aminophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1 |
InChI Key |
GCWFXBOJZRXZLS-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)N)[C@H](C(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)N)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















